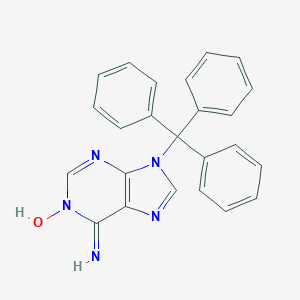
9-Trityladenine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Trityladenine 1-oxide is a synthetic compound that has been widely used in scientific research due to its unique properties and potential applications. This molecule is a modified form of adenine, a purine base found in DNA and RNA, and has been synthesized using various methods.
作用機序
The mechanism of action of 9-Trityladenine 1-oxide is not fully understood, but it is believed to interact with nucleic acids and proteins through hydrogen bonding and π-π interactions. This molecule has been shown to bind to DNA and RNA with high affinity, and to induce conformational changes in these molecules. It has also been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair.
生化学的および生理学的効果
9-Trityladenine 1-oxide has been shown to have various biochemical and physiological effects, including the ability to induce DNA damage and cell death in cancer cells, and to inhibit viral replication. This molecule has also been shown to have antioxidant properties, and to protect against oxidative stress and DNA damage. However, the effects of 9-Trityladenine 1-oxide on normal cells and tissues are not fully understood, and further research is needed to determine its safety and efficacy.
実験室実験の利点と制限
One advantage of using 9-Trityladenine 1-oxide in lab experiments is its high solubility in water and organic solvents, which allows for easy manipulation and analysis. This molecule is also stable under various conditions, and can be stored for long periods of time. However, one limitation of using 9-Trityladenine 1-oxide is its potential toxicity and mutagenicity, which may affect the results of experiments and the safety of researchers.
将来の方向性
There are many potential future directions for the use of 9-Trityladenine 1-oxide in scientific research. One area of focus is the development of new therapeutic agents based on this molecule, which may have applications in cancer and viral infections. Another area of focus is the study of the mechanisms of DNA damage and repair, which may lead to new insights into the prevention and treatment of genetic diseases. Additionally, the use of 9-Trityladenine 1-oxide as a fluorescent probe for nucleic acids and proteins may lead to new methods for imaging and analyzing these molecules in cells and tissues.
Conclusion
9-Trityladenine 1-oxide is a synthetic compound that has been widely used in scientific research due to its unique properties and potential applications. This molecule has been synthesized using various methods, and has been used in various scientific research applications, including as a fluorescent probe, substrate for enzymes, and potential therapeutic agent. The mechanism of action of 9-Trityladenine 1-oxide is not fully understood, but it has been shown to have various biochemical and physiological effects. While there are advantages to using 9-Trityladenine 1-oxide in lab experiments, there are also limitations and potential safety concerns. However, the potential future directions for the use of this molecule in scientific research are numerous, and may lead to new insights into the structure and function of nucleic acids and proteins, as well as the prevention and treatment of genetic diseases.
合成法
The synthesis of 9-Trityladenine 1-oxide can be achieved through several methods, including the reaction of adenine with trityl chloride in the presence of a base, or the reaction of tritylamine with adenine in the presence of a dehydrating agent. These methods have been optimized to increase the yield and purity of the final product.
科学的研究の応用
9-Trityladenine 1-oxide has been used in various scientific research applications, including as a fluorescent probe for nucleic acids and proteins, as a substrate for enzymes involved in DNA synthesis and repair, and as a potential therapeutic agent for cancer and viral infections. This molecule has also been used to study the structure and function of DNA and RNA, as well as the mechanisms of DNA damage and repair.
特性
CAS番号 |
122365-36-0 |
|---|---|
製品名 |
9-Trityladenine 1-oxide |
分子式 |
C24H19N5O |
分子量 |
393.4 g/mol |
IUPAC名 |
1-hydroxy-9-tritylpurin-6-imine |
InChI |
InChI=1S/C24H19N5O/c25-22-21-23(27-17-29(22)30)28(16-26-21)24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17,25,30H |
InChIキー |
NGFRVOSYJJORAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C4N=CN(C5=N)O |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C4N=CN(C5=N)O |
同義語 |
9-Trityladenine 1-N-oxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



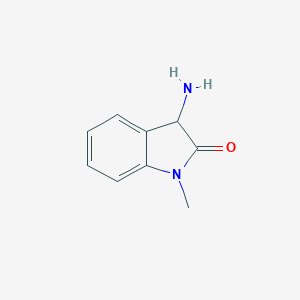
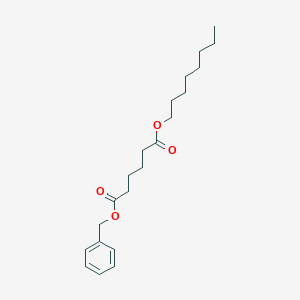
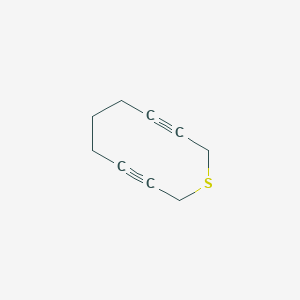
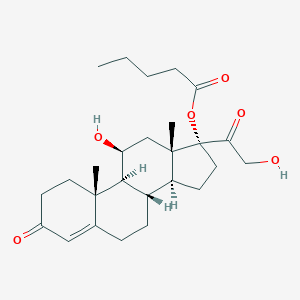
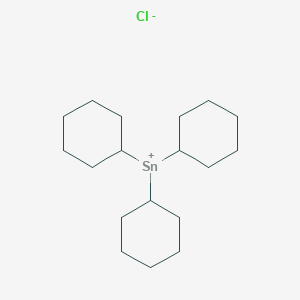
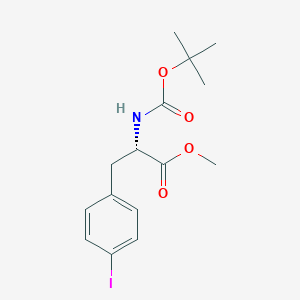
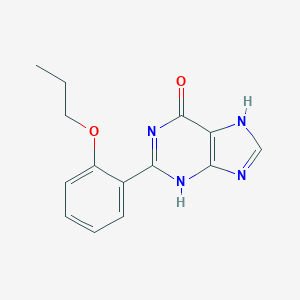
![Methyl (4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3-ethoxycarbonyloxy-6-formyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44178.png)
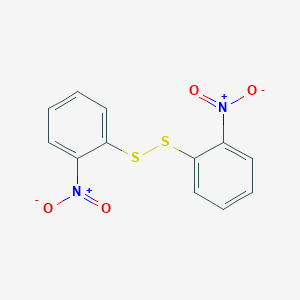
![Methyl (4R)-4-[(1S,2S,4R,5R,7R,10R,11S,14R,15R,18S)-7-ethoxycarbonyloxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadecan-15-yl]pentanoate](/img/structure/B44182.png)
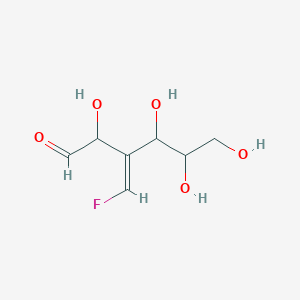
![methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44187.png)
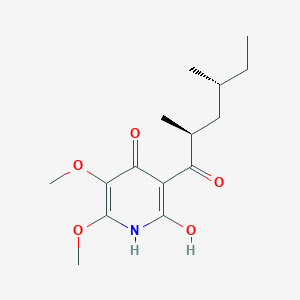
![Methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44190.png)